

Application Notes: Amino-PEG2-C2-acid in Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: Amino-PEG2-C2-acid

Cat. No.: B605449

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Introduction

Amino-PEG2-C2-acid is a heterobifunctional linker used in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} This linker incorporates a short, discrete polyethylene glycol (PEG) spacer, which imparts specific, advantageous properties to the resulting conjugate. The fundamental structure consists of a terminal primary amine group and a terminal carboxylic acid, separated by a two-unit PEG chain. This configuration allows for the sequential and controlled conjugation of two different molecules, typically a targeting moiety and a therapeutic payload.

The inclusion of a hydrophilic PEG spacer is a key strategy to improve the physicochemical properties of bioconjugates.^{[4][5]} Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation when conjugated to an antibody, especially at high drug-to-antibody ratios (DARs).^{[4][6]} PEG linkers enhance the water solubility of the conjugate, which can mitigate aggregation and improve stability.^{[5][7][8]} This enhancement in hydrophilicity can lead to improved pharmacokinetics, such as a prolonged circulation half-life and increased plasma concentration, ultimately enhancing the therapeutic window.^{[4][9][10]}

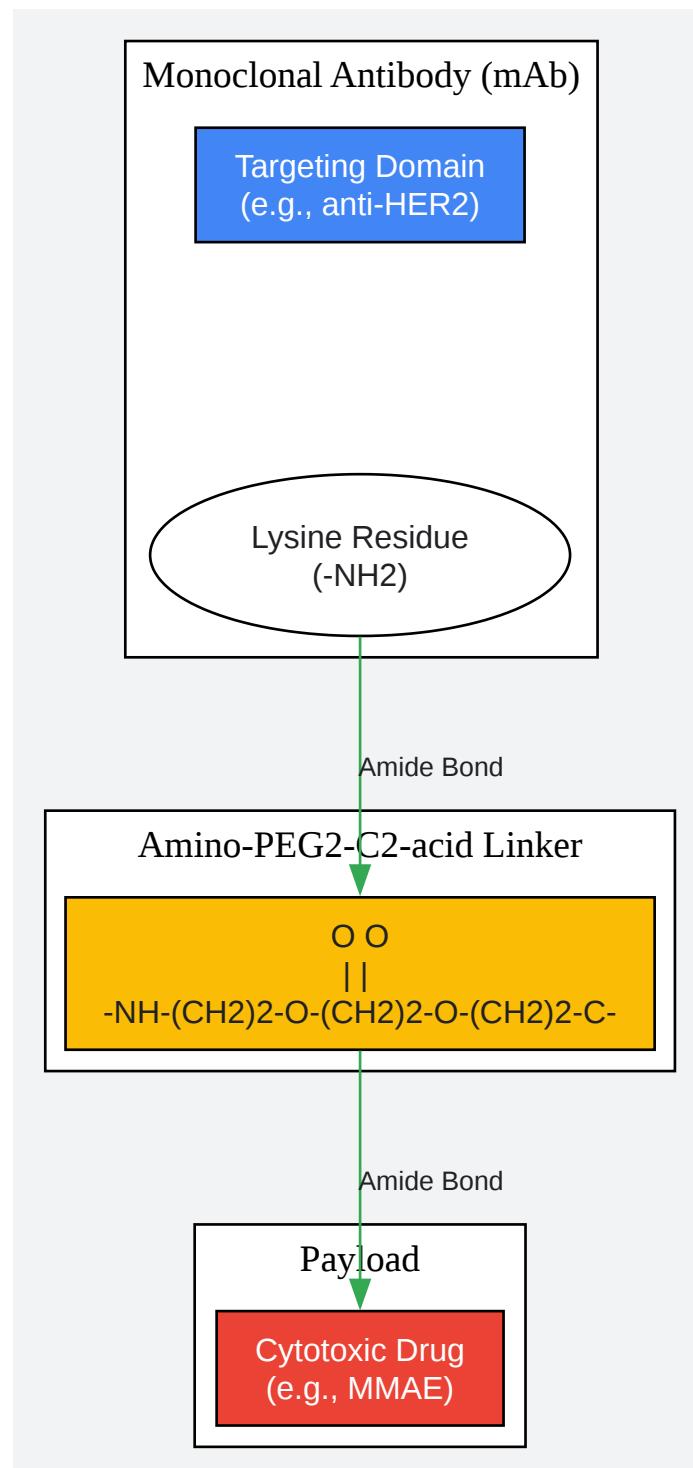
Key Features of Amino-PEG2-C2-acid:

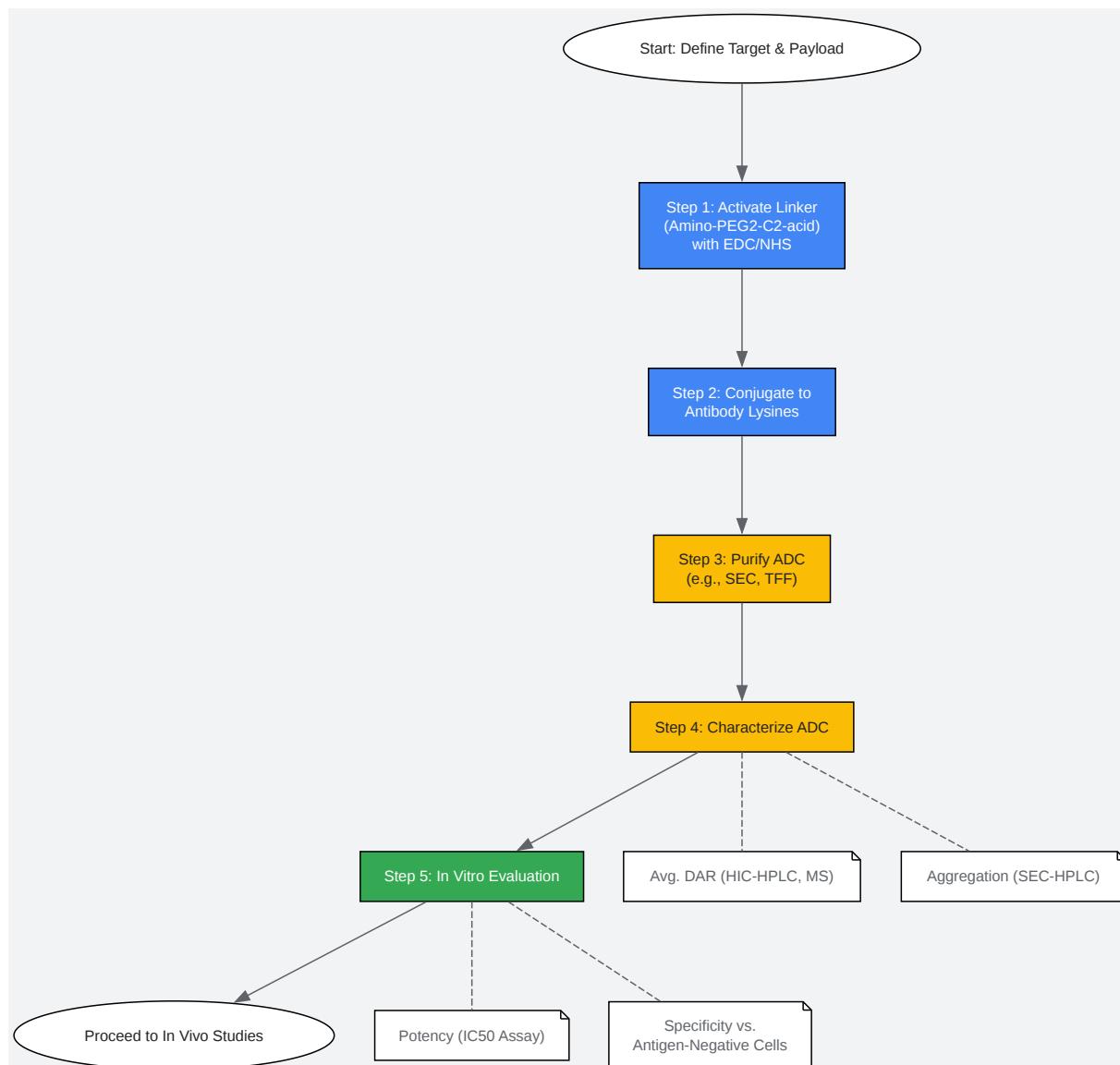
- Bifunctional: Contains two distinct reactive handles (amine and carboxylic acid) for directed conjugation.^{[11][12]}

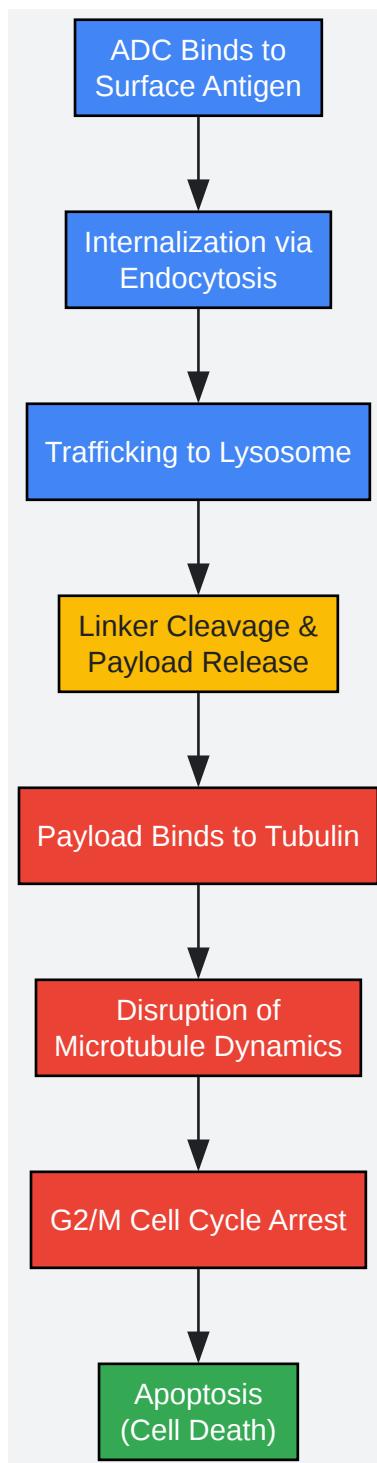
- **Hydrophilic Spacer:** The PEG moiety increases the solubility of the entire conjugate, reducing the impact of a hydrophobic payload.[4][13]
- **Defined Length:** As a discrete PEG linker, it has a uniform, defined molecular weight, which simplifies manufacturing and characterization, leading to more homogeneous and reproducible conjugates.[8]
- **Biocompatible:** PEG is well-established as a non-toxic and low-immunogenicity polymer in pharmaceutical applications.[4][5]

Logical Relationship: Structure of an ADC

The diagram below illustrates the fundamental structure of an Antibody-Drug Conjugate (ADC) utilizing an **Amino-PEG2-C2-acid** linker. The linker serves as the bridge connecting the targeting antibody (via an amide bond to a lysine residue) to the therapeutic payload.







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